

Imidacloprid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidacloprid-d4*

Cat. No.: B124505

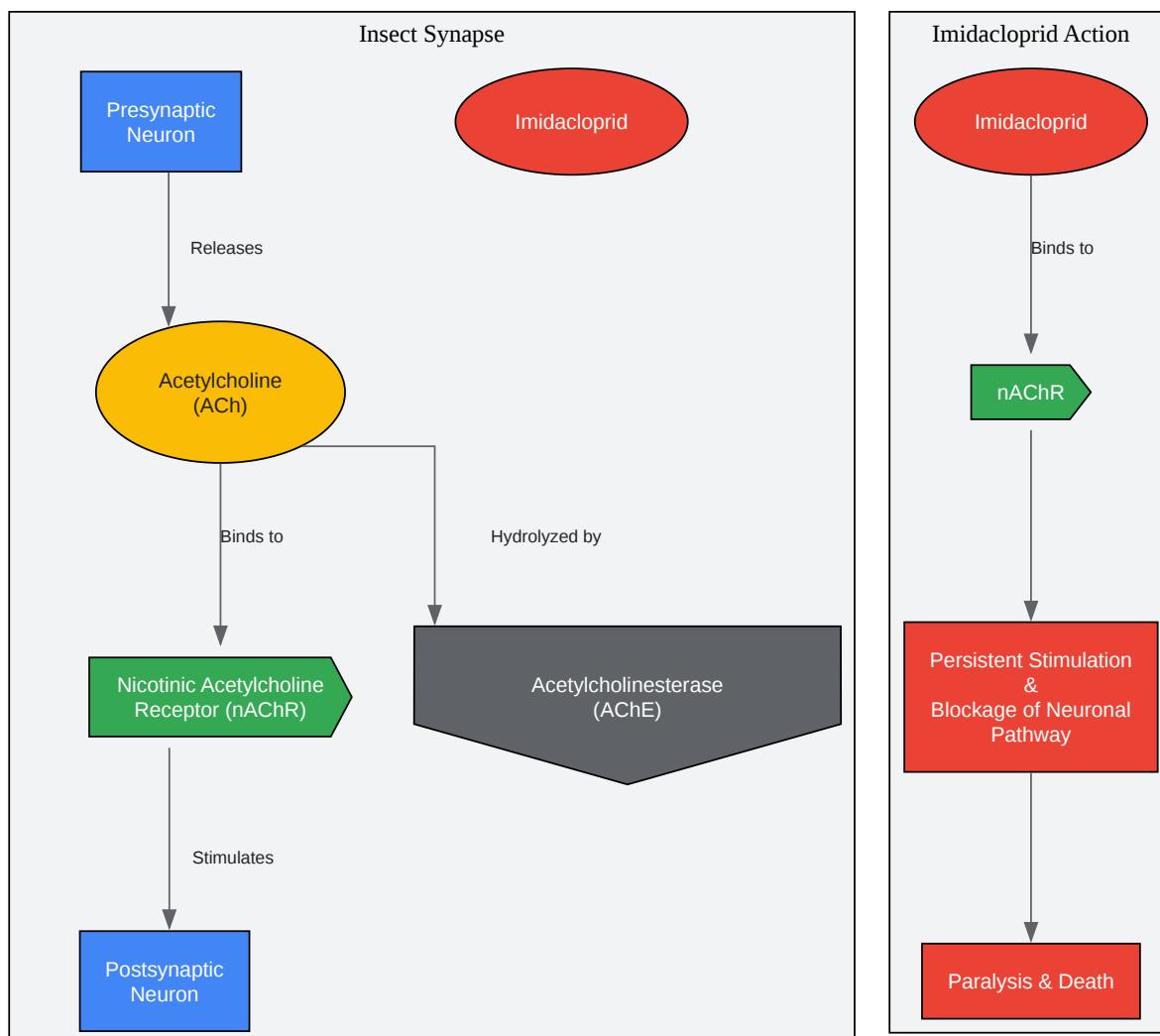
[Get Quote](#)

CAS Number: 1015855-75-0

This technical guide provides an in-depth overview of **Imidacloprid-d4**, a deuterated isotopologue of the widely used neonicotinoid insecticide, Imidacloprid. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize **Imidacloprid-d4** as an internal standard for quantitative analysis.

Physicochemical Properties

Property	Value
CAS Number	1015855-75-0
Molecular Formula	C ₉ D ₄ H ₆ CIN ₅ O ₂
Molecular Weight	259.69 g/mol
Synonyms	Imidazolidin-4,4,5,5-d4


Synthesis Overview

The synthesis of **Imidacloprid-d4** involves the introduction of four deuterium atoms into the imidazolidine ring of the Imidacloprid molecule. While specific, detailed protocols for the synthesis of **Imidacloprid-d4** are not readily available in public literature, the general synthesis of Imidacloprid can be adapted for isotopic labeling.

A common synthetic route for Imidacloprid involves the reaction of 2-chloro-5-chloromethylpyridine with N-nitro-imidazolidin-2-ylideneamine. To produce **Imidacloprid-d4**, a deuterated version of the imidazolidine precursor would be required. This could potentially be achieved through methods such as acid- or base-catalyzed hydrogen-deuterium exchange on the imidazolidine ring or by using deuterated starting materials in the synthesis of the ring itself.

Mechanism of Action of Imidacloprid

Imidacloprid acts as a selective agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.^[1] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine. However, unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase, Imidacloprid is not easily degraded. This leads to a persistent stimulation of the nAChRs, causing a blockage of the neuronal pathway. The continuous firing of the nerve cells results in paralysis and ultimately the death of the insect. The binding affinity of Imidacloprid to insect nAChRs is significantly higher than to mammalian nAChRs, which accounts for its selective toxicity.

[Click to download full resolution via product page](#)

Mechanism of action of Imidacloprid at the insect synapse.

Analytical Applications

Imidacloprid-d4 is primarily used as an internal standard in analytical methods for the quantification of Imidacloprid in various matrices.[\[2\]](#) The use of a deuterated internal standard is the gold standard in mass spectrometry-based quantification as it closely mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation, chromatography, and ionization.

Quantitative Data from Analytical Methods

The following tables summarize the performance of various analytical methods using **Imidacloprid-d4** as an internal standard.

Table 1: LC-MS/MS Methods for Imidacloprid Quantification

Matrix	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Crayfish Tissues	80.6 - 112.7	0.02 - 0.5 (µg/L)	0.05 - 2.0 (µg/L)	[3]
Paddy Water	100 ± 2	0.3 (µg/L)	-	[4]
Paddy Soil	90 ± 2	0.5	-	[4]
Plants and Pollens	-	0.1	1	[5]
Fruit Juice	70 - 120	-	0.1 - 10 (ng/mL)	[6]

Table 2: GC-MS Methods for Imidacloprid Quantification

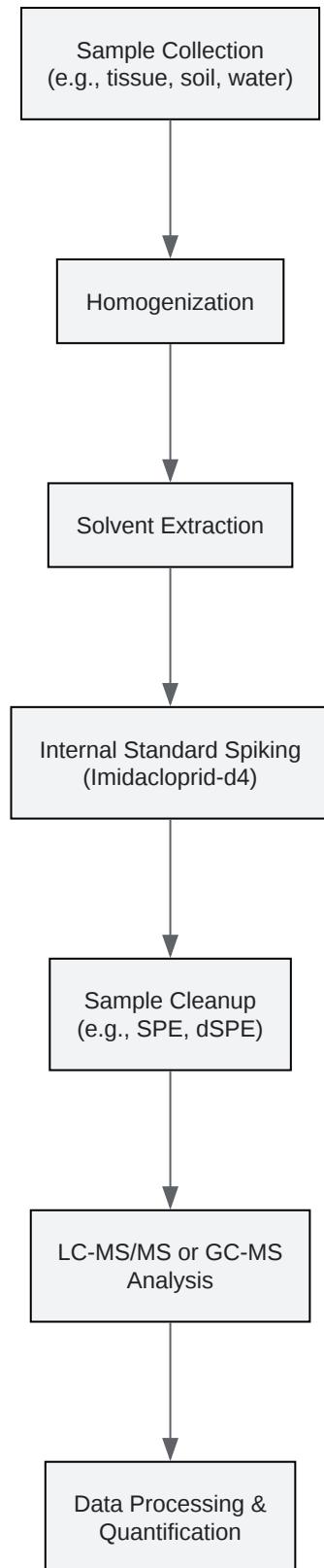
Matrix	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Water	100	0.16 (µg/L)	-	[7]
Soil	100	1	-	[7]
Water	92	20 (mg/L)	75 (mg/L)	[8]
Vegetable Juice	70 - 120	-	5 - 50 (ng/mL)	[6]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Imidacloprid in Crayfish Tissues

This protocol is adapted from a study by Xu et al. (2021).[\[3\]](#)

- Homogenization: Homogenize 2 g of crayfish tissue (muscle, hepatopancreas, etc.) with 10 mL of acetonitrile containing 0.1% acetic acid.
- Extraction: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex for 1 min and centrifuge at 4000 rpm for 5 min.
- Internal Standard Spiking: Transfer the supernatant to a new tube and add a known concentration of **Imidacloprid-d4** solution.
- Cleanup: Add 150 mg of anhydrous magnesium sulfate and 50 mg of graphitized carbon black (GCB). Vortex for 1 min and centrifuge at 10000 rpm for 5 min.
- Final Preparation: Filter the supernatant through a 0.22 μ m filter into an autosampler vial for LC-MS/MS analysis.


LC-MS/MS Instrumental Conditions for Imidacloprid Analysis

The following is a general set of parameters that can be optimized for specific instruments and matrices.

- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS Detection: Electrospray ionization (ESI) in positive ion mode.

- MRM Transitions:
 - Imidacloprid: Precursor ion m/z 256.1 -> Product ions m/z 209.1, 175.1
 - **Imidacloprid-d4**: Precursor ion m/z 260.1 -> Product ions m/z 213.1, 179.1

Workflow for Analytical Quantification

[Click to download full resolution via product page](#)

General workflow for the quantification of Imidacloprid using **Imidacloprid-d4**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A QuEChERS-HPLC-MS/MS Method with Matrix Matching Calibration Strategy for Determination of Imidacloprid and Its Metabolites in *Procambarus clarkii* (Crayfish) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.tuat.ac.jp [web.tuat.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. ba333.free.fr [ba333.free.fr]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Imidacloprid-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124505#cas-number-for-imidacloprid-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com